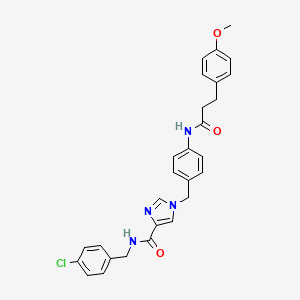
2-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyridazin-3(2H)-one, also known as QL-XII-47, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Additionally, this paper will discuss the advantages and limitations of using QL-XII-47 in laboratory experiments and list potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, due to their high electron density and ability to form stable chelating complexes with metallic surfaces, have been extensively studied for their anticorrosive properties. These compounds show significant effectiveness in protecting against metallic corrosion, making them valuable in the development of corrosion inhibitors for various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Biological and Medicinal Applications
Quinoline and its derivatives have been the focus of medicinal chemistry due to their diverse biological activities. These compounds are crucial in drug discovery, serving as core structures for developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties. Research highlights the synthesis and application of quinazoline and pyrimidine derivatives in creating novel optoelectronic materials, indicating their utility beyond pharmacological interests (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental and Photocatalytic Applications
Studies on quinoline derivatives have also explored their role in environmental remediation, particularly in the photocatalytic degradation of pollutants. These compounds, when subjected to specific conditions, can degrade harmful substances in water, contributing to water purification technologies (Pichat, 1997).
Optoelectronics and Material Science
Quinoxaline derivatives, a class closely related to quinoline, have found applications in optoelectronics and material science due to their excellent π–π stacking ability and electron-deficient nature. These properties make them suitable for use in semiconductors, sensors, and organic light-emitting diodes (OLEDs), showcasing the versatility of quinoline derivatives in various technological applications (Segura, Juárez, Ramos, & Seoane, 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as quinoline derivatives, have been known to interact with key receptor tyrosine kinases (rtks) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (vegfr) and platelet-derived growth factor receptor (pdgfr) kinases .
Mode of Action
Based on its structural similarity to other quinoline derivatives, it may interact with its targets (like rtks) and induce changes that affect the function of these proteins .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with RTKs. These pathways could include signal transduction pathways related to cell growth and proliferation, angiogenesis, and apoptosis . The downstream effects of these interactions could lead to changes in cellular behavior and function.
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal (gi) absorption and good bioavailability .
Result of Action
This could result in reduced cell proliferation and angiogenesis, and increased apoptosis .
Eigenschaften
IUPAC Name |
2-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18-7-3-11-22-24(18)14-19(26)23-12-8-16(9-13-23)27-17-6-1-4-15-5-2-10-21-20(15)17/h1-7,10-11,16H,8-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMBFVXPMWZUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Ethyl-5-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2956319.png)


![2-[3-(4-Methoxyphenyl)prop-2-enylidene]indene-1,3-dione](/img/structure/B2956323.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2956325.png)


![(5Z)-5-[[5-(4-Bromophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2956328.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2956332.png)
![Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2956334.png)


![9,9-dimethyl-6-[2-(3-methylphenoxy)-5-nitrophenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2956339.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2956340.png)